Pyribenzoxim

概要

説明

Pyribenzoxim is a post-emergence herbicide developed by LG Chemical Ltd in 1997. It is known for its effectiveness against barnyard grass and other weeds at low application rates. The compound is classified as a pyrimidinyloxybenzoic acid herbicide and functions as an acetolactate synthase inhibitor, interfering with the biosynthesis of branched-chain amino acids .

準備方法

Synthetic Routes and Reaction Conditions: Pyribenzoxim can be synthesized using bispyribac sodium salt as a raw material. The process involves adding bispyribac sodium salt, an organic solvent, an alkaline catalyst, a dehydrating agent, and diphenyl ketone oxime into a reaction bulb. The mixture is allowed to react for 6-36 hours at room temperature. The reaction is monitored using thin-layer chromatography. After the reaction, the mixture is filtered, and the organic solvent is removed under reduced pressure. The product is then recrystallized using methylbenzene to obtain this compound as a white solid .

Industrial Production Methods: The industrial production of this compound follows a similar process but on a larger scale. The method is designed to be safe and environmentally friendly, with a high yield of over 90.4%. The process involves efficient acylation catalysts and condensing agents to ensure a green and clean production technique .

化学反応の分析

Types of Reactions: Pyribenzoxim undergoes various chemical reactions, including photodegradation, oxidation, and hydrolysis.

Common Reagents and Conditions:

Photodegradation: this compound is subjected to photolysis in aqueous solutions under sunlight. The half-lives of this compound in direct photolysis are 26.9 and 9.2 days for deaerated and non-deaerated distilled water, respectively.

Major Products Formed: The major products formed from the photodegradation of this compound include bispyribac, benzophenone oxime, 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid, benzophenone, and 2-hydroxy-6-(4-hydroxy-6-methoxy-pyrimidin-2-yloxy)benzoic acid .

科学的研究の応用

Herbicidal Efficacy

Pyribenzoxim has been identified as an effective herbicide for controlling various weeds, particularly in rice and wheat cultivation. It is known for its ability to manage both grassy and broadleaf weeds.

- Mechanism of Action : this compound inhibits the ALS enzyme, crucial for amino acid synthesis in plants. This leads to stunted growth and eventual plant death upon absorption through the leaves and roots .

- Field Studies : In pot tests, this compound demonstrated significant control over resistant biotypes of blackgrass and other winter weeds at application rates as low as 30 g/ha . In field conditions, it effectively managed common chickweed without damaging wheat crops .

Combination with Other Herbicides

Research has shown that this compound can be combined with other herbicides to enhance its efficacy and broaden the spectrum of weed control.

- Synergistic Effects : A study indicated that a binary herbicide composition of promazine sulfometuron methyl and this compound significantly improved weed control efficiency compared to single-agent applications. This combination not only increased effectiveness but also reduced the likelihood of weed resistance .

- Case Study : In a controlled trial, the combination of pretilachlor with this compound resulted in nearly 99% reduction in weed biomass compared to untreated plots, showcasing its potential for integrated weed management strategies .

Toxicological Studies

This compound has been assessed for its safety profile in agricultural use.

- Acute Toxicity : Studies indicate that this compound has low acute toxicity, with LD50 values exceeding 5000 mg/kg in rats, suggesting a favorable safety margin for agricultural applications .

- Ecotoxicology : Research on its effects on non-target organisms, such as crayfish (Procambarus clarkii), revealed that while it can accumulate in muscle tissue, the overall impact on aquatic ecosystems requires further investigation to ensure sustainable use in rice-crayfish co-culture systems .

Future Research Directions

The ongoing exploration of this compound's potential is vital for enhancing agricultural productivity while minimizing environmental impact.

- Structural Analogues : Recent studies have focused on developing structural analogues of this compound to improve its herbicidal activity against specific weed species like barnyard grass (Echinochloa crusgalli). These analogues have shown promise in preliminary greenhouse trials .

- Metabolite Studies : Investigating the metabolites formed after this compound application can provide insights into its degradation pathways and environmental persistence, which are crucial for risk assessment and regulatory compliance .

Summary of Key Findings

| Application Area | Findings |

|---|---|

| Herbicidal Efficacy | Effective against various weeds; controls resistant biotypes at low application rates. |

| Combination Use | Synergistic effects with other herbicides enhance weed control efficiency. |

| Toxicological Profile | Low acute toxicity; requires ongoing ecotoxicological assessments for non-target species. |

| Future Research | Focus on structural analogues and metabolite studies for improved efficacy and safety. |

作用機序

Pyribenzoxim functions as an acetolactate synthase inhibitor. This enzyme is crucial for the biosynthesis of branched-chain amino acids in plants. By inhibiting this enzyme, this compound disrupts the production of essential amino acids, leading to the death of the targeted weeds. The compound binds to the acetolactate synthase enzyme’s active site, preventing it from catalyzing the necessary reactions for amino acid synthesis .

類似化合物との比較

Bispyribac: Another acetolactate synthase inhibitor with a similar mode of action.

Sulfonylureas: A class of herbicides that also inhibit acetolactate synthase but have different chemical structures.

Imidazolinones: Herbicides that inhibit the same enzyme but are structurally distinct from pyribenzoxim.

Uniqueness: this compound is unique due to its oxime ester structure and its high selectivity for barnyard grass and other weeds. Its ability to function effectively at low application rates and its relatively low toxicity to non-target organisms make it a valuable herbicide in modern agriculture .

生物活性

Pyribenzoxim is a post-emergence herbicide primarily used in agricultural settings, particularly for controlling certain weed species in crops like wheat and rice. Its biological activity is characterized by its mechanism of action, efficacy against resistant weed biotypes, and environmental impact.

This compound functions by inhibiting the enzyme acetohydroxyacid synthase (AHAS), which is crucial for amino acid synthesis in plants. This inhibition leads to the cessation of growth and eventual death of the targeted weeds. The compound has shown effectiveness against various grass and broadleaf weeds, making it a valuable tool in integrated weed management strategies.

Pot and Field Trials

Research conducted on the biological activity of this compound involved both pot and field tests, particularly focusing on its efficacy against winter weeds in wheat. The results indicated that while this compound is effective as a herbicide, optimal dosage adjustments are necessary to enhance its performance against different weed biotypes, especially those exhibiting variable resistance patterns .

Case Study: Resistance Management

A significant study highlighted the effectiveness of this compound on blackgrass (Alopecurus myosuroides), a weed known for developing resistance to multiple herbicides. The study emphasized the need for continuous monitoring and adaptive management strategies to mitigate resistance development while maximizing the herbicide's efficacy .

Toxicity Profile

This compound exhibits low mammalian toxicity but is classified as an irritant. Its ecotoxicological profile shows moderate toxicity to non-target organisms such as birds, fish, and honeybees. The compound is not persistent in soil systems, indicating a relatively low risk of long-term environmental accumulation .

| Parameter | Value |

|---|---|

| Mammalian Toxicity | Low |

| Bird Toxicity | Moderate |

| Fish Toxicity | Moderate |

| Soil Persistence | Low |

Metabolic Pathways

Research into the metabolism of this compound in rice plants has proposed a metabolic pathway that outlines how the compound is broken down within plant systems. Understanding these pathways is crucial for assessing both efficacy and environmental safety .

特性

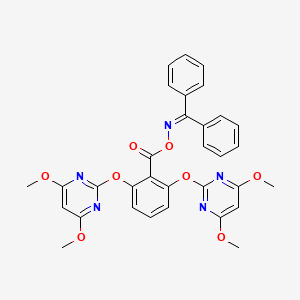

IUPAC Name |

(benzhydrylideneamino) 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H27N5O8/c1-39-24-18-25(40-2)34-31(33-24)43-22-16-11-17-23(44-32-35-26(41-3)19-27(36-32)42-4)28(22)30(38)45-37-29(20-12-7-5-8-13-20)21-14-9-6-10-15-21/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXMBIVWNJDDSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=N1)OC2=C(C(=CC=C2)OC3=NC(=CC(=N3)OC)OC)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H27N5O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2057996 | |

| Record name | Pyribenzoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

609.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168088-61-7 | |

| Record name | Pyribenzoxim | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168088-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyribenzoxim [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168088617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyribenzoxim | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methanone, diphenyl-, O-[2,6-bis[(4,6-dimethoxy-2-pyrimidinyl)oxy]benzoyl]oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIBENZOXIM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VBD478968P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。